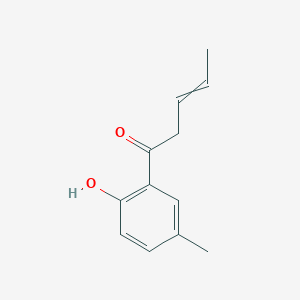![molecular formula C16H22OSSn B14230768 Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- CAS No. 496030-33-2](/img/structure/B14230768.png)
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is an organotin compound with the molecular formula C16H22OSSn and a molecular weight of 381.1 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a complex organic moiety containing a thienyl group and a phenylmethoxyethyl substituent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- typically involves the reaction of trimethyltin chloride with the corresponding organolithium or Grignard reagent derived from 3-[2-(phenylmethoxy)ethyl]-2-thienyl . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various organotin halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through covalent bonding or coordination with the tin atom . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, trimethyl(phenylmethyl)-: Similar in structure but lacks the thienyl group.
Stannane, trimethyl[2-methyl-1-(phenylmethoxy)propyl]-: Contains a different alkyl substituent.
Uniqueness
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is unique due to the presence of both a thienyl group and a phenylmethoxyethyl substituent, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
496030-33-2 |
|---|---|
Molekularformel |
C16H22OSSn |
Molekulargewicht |
381.1 g/mol |
IUPAC-Name |
trimethyl-[3-(2-phenylmethoxyethyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C13H13OS.3CH3.Sn/c1-2-4-12(5-3-1)10-14-8-6-13-7-9-15-11-13;;;;/h1-5,7,9H,6,8,10H2;3*1H3; |
InChI-Schlüssel |
NTPBPTYKUFNQJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C=CS1)CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)

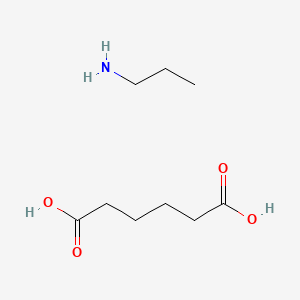
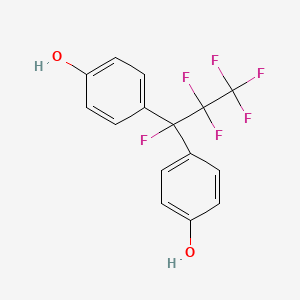
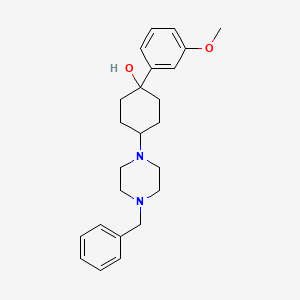

![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)

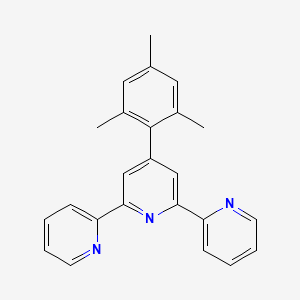
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
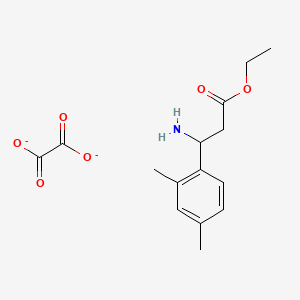
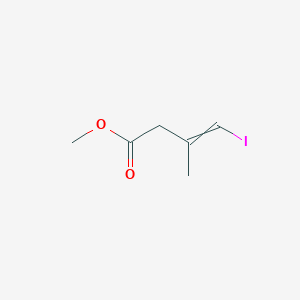
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
